molecular formula C6H13BO2 B1584401 Cyclohexylboronic acid CAS No. 4441-56-9

Cyclohexylboronic acid

Cat. No.: B1584401
CAS No.: 4441-56-9
M. Wt: 127.98 g/mol
InChI Key: XDRVAZAFNWDVOE-UHFFFAOYSA-N
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Description

Cyclohexylboronic acid, with the chemical formula C6H13BO2 and CAS registry number 4441-56-9, is a compound known for its applications in organic synthesis. This white solid is characterized by its cyclohexyl and boronic acid functional groups. It is commonly used as a reagent in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions and C-H activation reactions. This compound is also used as a building block in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

Cyclohexylboronic acid is an organic compound that primarily targets other organic compounds in chemical reactions. It is often used as a reactant in various chemical reactions .

Mode of Action

The mode of action of this compound involves its interaction with other organic compounds in chemical reactions. It is involved in reactions such as the HF-free synthesis of tetrabutylammonium trifluoroborates, cross-coupling with aromatic amines, Suzuki cross-coupling reactions, and arylation and alkylation of diphenylisoxazole .

Biochemical Pathways

This compound affects various biochemical pathways through its role as a reactant. It contributes to the formation of carbon-carbon and carbon-boron bonds in organic molecules, playing a crucial role in the synthesis of compounds with specific chemical properties .

Pharmacokinetics

Its solubility in methanol suggests that it may have good bioavailability .

Result of Action

The result of this compound’s action is the formation of new organic compounds. It is used as a reactant in chemical reactions to synthesize compounds with specific chemical properties .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and solvent. For example, its solubility in methanol suggests that it may be more effective in methanol as a solvent . Furthermore, some reactions involving this compound are carried out at low temperatures .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexylboronic acid can be synthesized through several methods. One common approach involves the hydroboration of cyclohexene with borane, followed by oxidation with hydrogen peroxide. The reaction conditions typically involve the use of an inert atmosphere and low temperatures to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, this compound is often produced using large-scale hydroboration processes. These methods are optimized for high yield and purity, employing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Cyclohexylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cyclohexylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

    Biology: It is employed in the synthesis of biologically active molecules and as a tool for studying enzyme mechanisms.

    Medicine: It serves as a building block in the synthesis of pharmaceuticals, including potential drug candidates.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

  • Phenylboronic acid
  • Butylboronic acid
  • Cyclopentylboronic acid
  • Cyclobutylboronic acid
  • Cyclopropylboronic acid

Comparison: Cyclohexylboronic acid is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties compared to other boronic acids. This makes it particularly useful in reactions where steric hindrance or specific electronic effects are desired. For example, it may offer better selectivity or reactivity in certain cross-coupling reactions compared to phenylboronic acid or butylboronic acid .

Properties

IUPAC Name

cyclohexylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13BO2/c8-7(9)6-4-2-1-3-5-6/h6,8-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRVAZAFNWDVOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCCCC1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196162
Record name Boronic acid, cyclohexyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4441-56-9
Record name B-Cyclohexylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4441-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexaneboronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004441569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Boronic acid, cyclohexyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexylboronic Acid (contains varying amounts of Anhydride)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of using S,S-DICHED as a chiral director in Matteson homologations involving cyclohexylboronic acid?

A2: While the provided research articles do not directly discuss S,S-DICHED or its use in Matteson homologations with this compound, they do highlight the importance of boronic acids like this compound pinacol ester as building blocks in organic synthesis []. Matteson homologations, known for their stereocontrol in forming new carbon-carbon bonds, would benefit from a readily available and efficient chiral director like S,S-DICHED. The synthesis of S,S-DICHED, as described in one of the papers [], is relatively straightforward and avoids complex purification steps, making it a potentially valuable tool for asymmetric synthesis involving boronic acids.

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